N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Description
“N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds are a prominent and diverse class of organic compounds, and a significant number of them have been synthesized . They have a wide range of uses in the field of medicinal chemistry .
Scientific Research Applications
Synthesis of Innovative Heterocycles
Researchers have focused on synthesizing various heterocyclic compounds, such as pyrrole, pyridine, coumarin, and thiazole derivatives, using versatile precursors. These compounds are characterized using advanced spectroscopic methods and evaluated for their potential applications, including insecticidal properties against specific pests like Spodoptera littoralis. This research showcases the broad utility of heterocyclic chemistry in developing new compounds with desired biological activities (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial properties. By starting with citrazinic acid and undergoing various chemical reactions, these compounds have shown to possess antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Another research avenue explores the synthesis of benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones and their potent antitumor activity against liver and breast cancer cell lines. These findings highlight the potential of heterocyclic compounds in developing new anticancer agents (Edrees & Farghaly, 2017).
Anti-inflammatory and Analgesic Applications
Investigations into the anti-inflammatory activity of heterocyclic systems using abietic acid as a starting material have resulted in the development of compounds with comparable efficacy to Prednisolone®, a reference anti-inflammatory drug. This research signifies the therapeutic potential of these synthetic routes in creating effective anti-inflammatory agents (Abdulla, 2008).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of cyclohexylamine with 2-(p-tolylthio)acetyl chloride, followed by cyclization with thiourea and subsequent oxidation with hydrogen peroxide to form the desired product.", "Starting Materials": [ "Cyclohexylamine", "2-(p-tolylthio)acetyl chloride", "Thiourea", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of cyclohexylamine with 2-(p-tolylthio)acetyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form N-cyclohexyl-2-(p-tolylthio)acetamide.", "Step 2: Cyclization of N-cyclohexyl-2-(p-tolylthio)acetamide with thiourea in the presence of a catalyst such as zinc chloride to form 7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 3: Oxidation of 7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS RN |
1021215-69-9 |
Product Name |
N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Molecular Formula |
C20H22N4O2S3 |
Molecular Weight |
446.6 |
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O2S3/c1-12-7-9-14(10-8-12)24-17-16(29-20(24)27)18(26)23-19(22-17)28-11-15(25)21-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
FUQFPNAFTOJVNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCCC4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
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